1-[(4-methylbenzyl)thio]-4-(3-methylbutyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
CAS No.: 1216696-79-5
Cat. No.: VC4254999
Molecular Formula: C20H22N4OS2
Molecular Weight: 398.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1216696-79-5 |
|---|---|
| Molecular Formula | C20H22N4OS2 |
| Molecular Weight | 398.54 |
| IUPAC Name | 8-(3-methylbutyl)-12-[(4-methylphenyl)methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
| Standard InChI | InChI=1S/C20H22N4OS2/c1-13(2)8-10-23-18(25)17-16(9-11-26-17)24-19(23)21-22-20(24)27-12-15-6-4-14(3)5-7-15/h4-7,9,11,13H,8,10,12H2,1-3H3 |
| Standard InChI Key | KSZRIWLADALZFQ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CSC2=NN=C3N2C4=C(C(=O)N3CCC(C)C)SC=C4 |
Introduction
1-[(4-methylbenzyl)thio]-4-(3-methylbutyl)thieno[2,3-e] triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic compound with a molecular formula of C20H22N4OS2 and a molecular weight of 398.5 g/mol . This compound belongs to the class of thieno[2,3-e] triazolo[4,3-a]pyrimidines, which are known for their diverse pharmacological activities, including anti-inflammatory properties .
Synthesis and Preparation
While specific synthesis details for 1-[(4-methylbenzyl)thio]-4-(3-methylbutyl)thieno[2,3-e] triazolo[4,3-a]pyrimidin-5(4H)-one are not readily available, compounds within the thieno[2,3-e] triazolo[4,3-a]pyrimidine class are generally synthesized through multi-step reactions involving the formation of the pyrimidine and triazole rings, followed by substitution reactions to introduce the desired functional groups .
Pharmacological Activities
Although specific pharmacological data for this compound are not available, related compounds in the thieno[2,3-e] triazolo[4,3-a]pyrimidine class have shown promising anti-inflammatory activities. For example, 4-(4-chlorophenyl)thieno[2,3-e] triazolo[4,3-a]pyrimidine-5(4H)-one exhibited significant anti-inflammatory activity in the xylene-induced ear-edema test, surpassing that of indomethacin .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume